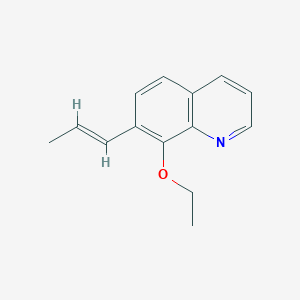
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is a quinoline derivative with a unique structure that includes an ethoxy group at the 8th position and a prop-1-en-1-yl group at the 7th position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base. The Conrad–Limpach synthesis and the Doebner–Miller reaction are also used for the preparation of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as the use of microwave-assisted reactions and solvent-free conditions, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce halogens or other functional groups onto the quinoline ring .
科学研究应用
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
作用机制
The mechanism of action of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact mechanism depends on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Chimanine: A quinoline alkaloid with antiprotozoal activity.
Cryptolepine: Another quinoline alkaloid with antimicrobial properties.
Uniqueness
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
8-ethoxy-7-[(E)-prop-1-enyl]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-6-12-9-8-11-7-5-10-15-13(11)14(12)16-4-2/h3,5-10H,4H2,1-2H3/b6-3+ |
InChI 键 |
CCAASCAAAMAWCT-ZZXKWVIFSA-N |
手性 SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)/C=C/C |
规范 SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

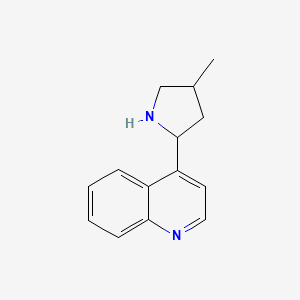
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
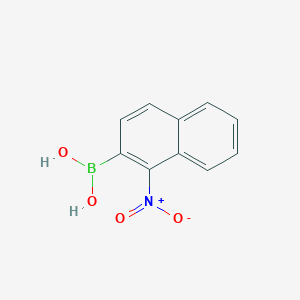
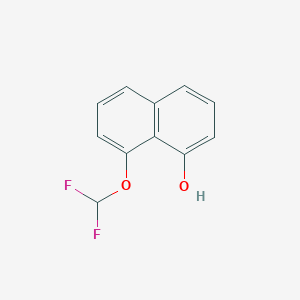
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
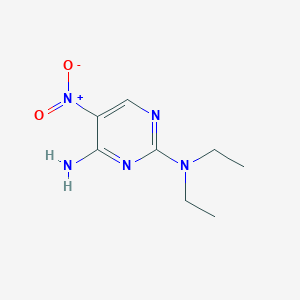

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
